![molecular formula C14H18Cl2O5 B14261802 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate CAS No. 153847-43-9](/img/structure/B14261802.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate is an organic compound with a complex structure that includes both ether and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate typically involves the esterification of 2,5-dichlorobenzoic acid with 2-[2-(2-Methoxyethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,5-dichlorobenzoic acid and 2-[2-(2-Methoxyethoxy)ethoxy]ethanol.
Oxidation: The ether groups can be oxidized under strong oxidative conditions, although this is less common.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Hydrolysis: 2,5-dichlorobenzoic acid and 2-[2-(2-Methoxyethoxy)ethoxy]ethanol.
Oxidation: Various oxidized products depending on the conditions.
Substitution: Substituted benzene derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The ether and ester groups can facilitate its incorporation into lipid bilayers, enhancing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A precursor in the synthesis of the target compound.
2,5-Dichlorobenzoic acid: Another precursor used in the esterification reaction.
Triethylene glycol monomethyl ether: A related compound with similar ether groups.
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate is unique due to its combination of ether and ester functional groups, which confer specific chemical and physical properties
Propriétés
Numéro CAS |
153847-43-9 |
|---|---|
Formule moléculaire |
C14H18Cl2O5 |
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate |
InChI |
InChI=1S/C14H18Cl2O5/c1-18-4-5-19-6-7-20-8-9-21-14(17)12-10-11(15)2-3-13(12)16/h2-3,10H,4-9H2,1H3 |
Clé InChI |
SVFOUSRFEDVVRQ-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


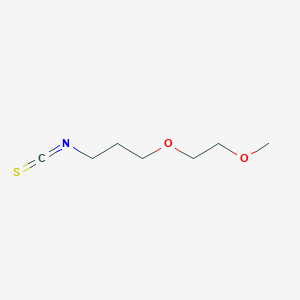
![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
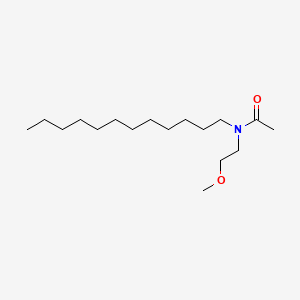
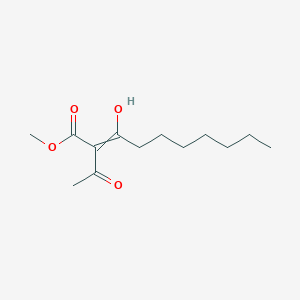
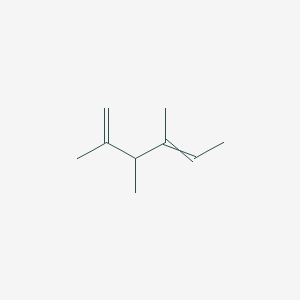
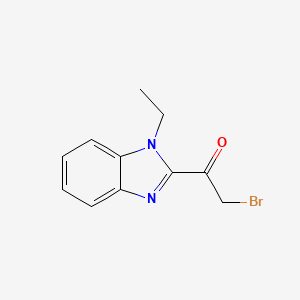

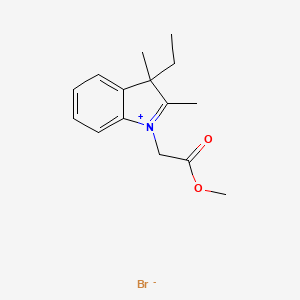
![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
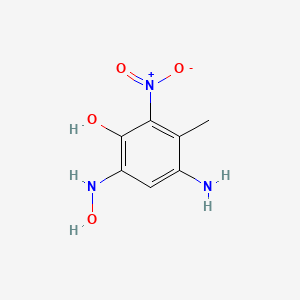
![2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14261777.png)



